molecular formula C16H11F3N2S B159899 1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]- CAS No. 136995-02-3

1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-

Cat. No. B159899
M. Wt: 320.3 g/mol
InChI Key: MYYGTKQABBLHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry, specifically in the development of new drugs. This compound possesses a unique structure that makes it a promising candidate for drug discovery.

Mechanism Of Action

The mechanism of action of 1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]- is not fully understood. However, studies have suggested that this compound may act by inhibiting the growth of cancer cells through the induction of apoptosis, a process of programmed cell death.

Biochemical And Physiological Effects

Studies have shown that 1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]- exhibits potent activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have minimal toxicity towards normal cells, indicating its potential as a selective anticancer agent.

Advantages And Limitations For Lab Experiments

The advantages of using 1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]- in lab experiments include its relatively simple synthesis method and its potent activity against cancer cells. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]- could focus on optimizing its pharmacological properties to improve its efficacy and selectivity towards cancer cells. Additionally, studies could investigate the potential of this compound in combination with other anticancer agents to enhance its activity. Further research could also explore the potential of this compound in other areas of medicinal chemistry, such as the development of new antibiotics or antiviral agents.
In conclusion, 1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]- is a promising compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. While further research is needed to fully understand its mechanism of action and optimize its pharmacological properties, this compound shows great potential as a selective anticancer agent.

Synthesis Methods

The synthesis of 1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]- can be achieved through various methods, including the reaction of 2-mercapto-benzimidazole with 4-trifluoromethylphenyl isocyanate. Another method involves the reaction of 2-aminobenzimidazole with 4-(trifluoromethyl)benzaldehyde in the presence of a catalyst.

Scientific Research Applications

1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]- has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs. Studies have shown that this compound exhibits promising activity against cancer cells, making it a potential candidate for anticancer drug development.

properties

CAS RN

136995-02-3

Product Name

1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-

Molecular Formula

C16H11F3N2S

Molecular Weight

320.3 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C16H11F3N2S/c17-16(18,19)11-7-5-10(6-8-11)15-21-13-4-2-1-3-12(13)20-14(21)9-22-15/h1-8,15H,9H2

InChI Key

MYYGTKQABBLHEM-UHFFFAOYSA-N

SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)C(F)(F)F

synonyms

1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-

Origin of Product

United States

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